1-Palmitoyl-rac-glycerol-d5
Description
Properties
Molecular Formula |
C₁₉H₃₃D₅O₄ |
|---|---|
Molecular Weight |
335.53 |
Synonyms |
Hexadecanoic Acid 2,3-Dihydroxypropyl Ester-d5; (+/-)-1-Hexadecanoylglycerol-d5; (+/-)-1-Monopalmitin-d5; (+/-)-1-O-Hexadecanoylglycerol-d5; 1-Glycerol Hexadecanoate-d5; 1-Monohexadecanoylglycerol-d5; 1-Monopalmitin-d5; 1-Monopalmitoyl-rac-glycerol-d |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for 1 Palmitoyl Rac Glycerol D5
Approaches for Stereospecific Deuteration of Glycerol (B35011) Backbones
The foundational step in synthesizing 1-Palmitoyl-rac-glycerol-d5 is the preparation of a glycerol precursor where five hydrogen atoms have been replaced with deuterium (B1214612). This isotopic labeling needs to be precise to ensure the final product's utility. Both chemical and enzymatic methods are employed to achieve this stereospecific deuteration.
Chemical Synthesis Routes for Deuterated Glycerol Precursors
Chemical synthesis provides robust and scalable methods for producing deuterated glycerol. These routes often start from commercially available deuterated small molecules and build the glycerol backbone through a series of controlled reactions. Common strategies include:
Reductive Deuteration: This approach involves the use of deuterium gas (D2) or deuterium-delivering reagents like sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4) to reduce precursor molecules containing carbonyl or other reducible functional groups. researchgate.net For instance, a suitably protected dihydroxyacetone can be reduced to the corresponding deuterated glycerol derivative.
H/D Exchange Reactions: In this method, hydrogen atoms on a starting glycerol derivative are exchanged for deuterium atoms. This is often facilitated by using deuterated solvents like D2O in the presence of an acid or base catalyst. researchgate.net The efficiency of the exchange depends on the acidity of the protons being replaced and the reaction conditions.
Building Block Approach: This strategy involves coupling smaller deuterated building blocks. For example, deuterated formaldehyde (B43269) or methanol (B129727) can be used as a source of deuterated carbon units in the synthesis of the glycerol backbone.
Enzymatic Derivatization Methods for Deuterium Incorporation
Enzymatic methods offer high stereospecificity and regioselectivity for deuterium incorporation, often under milder reaction conditions compared to chemical synthesis. researchgate.net These biocatalytic approaches can be particularly advantageous for creating asymmetrically labeled compounds. acs.org
Enzyme-Catalyzed Reductions: Enzymes such as glycerol dehydrogenase can be used to reduce a deuterated precursor, stereospecifically introducing deuterium at a specific position on the glycerol backbone. The use of deuterated cofactors like NADH-d is often required.
Glycerol Kinase Activity: In biological systems, glycerol kinase can convert deuterated glycerol into glycerol-3-phosphate, which can then be used in further enzymatic or chemical steps. researchgate.net This approach is useful for incorporating deuterium into the glycerol backbone of more complex lipids.
The choice between chemical and enzymatic methods depends on factors such as the desired labeling pattern, scale of synthesis, and the availability of starting materials and enzymes. In some cases, a chemoenzymatic approach, combining both chemical and enzymatic steps, can be the most effective strategy. nih.gov
Regioselective Esterification Techniques for Palmitoyl (B13399708) Acylation
Once the deuterated glycerol backbone is synthesized, the next critical step is the regioselective attachment of the palmitoyl group to the sn-1 position to form this compound.
Controlled Acylation of Deuterated Glycerol
Achieving regioselectivity in the acylation of glycerol can be challenging due to the presence of three hydroxyl groups with similar reactivity. Several techniques are employed to control the position of esterification:
Use of Protecting Groups: A common strategy involves protecting the hydroxyl groups at the sn-2 and sn-3 positions of the deuterated glycerol, leaving only the sn-1 hydroxyl group available for acylation with palmitic acid or an activated derivative like palmitoyl chloride. Subsequent removal of the protecting groups yields the desired this compound.
Enzyme-Catalyzed Esterification: Lipases are enzymes that can catalyze the esterification of glycerol with high regioselectivity. acs.orgscirp.org By selecting an appropriate lipase (B570770) and optimizing reaction conditions (e.g., solvent, temperature), it is possible to preferentially acylate the sn-1 position of the deuterated glycerol. This biocatalytic approach avoids the need for complex protection and deprotection steps. acs.org The reaction typically involves the esterification of glycerol with palmitic acid. brainly.comstudy.combrainly.com
The general chemical equation for the esterification of one molecule of glycerol with one molecule of palmitic acid is:
C₃H₃D₅(OH)₃ + C₁₆H₃₂O₂ → C₁₉H₃₃D₅O₄ + H₂O
Purification and Characterization Methodologies for Synthetic this compound
After the synthesis, the crude product is a mixture containing the desired this compound, unreacted starting materials, and byproducts such as di- and tri-acylated glycerols. Purification is essential to obtain a high-purity product.
Purification Techniques:
| Technique | Principle | Application |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | A primary method for separating mono-, di-, and triglycerides. gerli.com |
| Thin-Layer Chromatography (TLC) | A qualitative and small-scale preparative technique for separating lipids based on polarity. gerli.com | Used for reaction monitoring and small-scale purification. |
| High-Performance Liquid Chromatography (HPLC) | A high-resolution separation technique. Reversed-phase HPLC is commonly used for lipid analysis. gerli.com | Can be used for both analytical and preparative-scale purification of monoacylglycerols. gerli.comnih.gov |
| Solid-Phase Extraction (SPE) | A sample preparation technique that uses a solid sorbent to isolate and concentrate analytes from a solution. nih.gov | Effective for removing impurities and concentrating the final product. nih.gov |
Characterization Methodologies:
The purified this compound must be thoroughly characterized to confirm its structure and purity.
| Technique | Information Obtained |
| Mass Spectrometry (MS) | Molecular weight confirmation and structural information through fragmentation patterns. nih.govlipidbank.jppremierbiosoft.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure and the position of the deuterium labels. rsc.org |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule, such as hydroxyl and ester groups. |
Assessment of Isotopic Purity and Labeling Efficiency in Synthesized this compound
The final and crucial step is to determine the isotopic purity and labeling efficiency of the synthesized this compound. This ensures that the product is suitable for its intended applications, where a high degree of deuteration is often required.
Key Analytical Techniques:
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for assessing isotopic purity. nih.govresearchgate.net By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the distribution of different isotopologues (molecules that differ only in their isotopic composition) can be determined. nih.govresearchgate.net The relative abundance of the d5-labeled species compared to the unlabeled (d0) and partially labeled species provides a quantitative measure of isotopic enrichment. nih.govresearchgate.netalmacgroup.com Tandem mass spectrometry (MS/MS) can be used to confirm the location of the deuterium labels by analyzing the fragmentation pattern of the molecule. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and deuterium (²H) NMR spectroscopy can be used to assess isotopic purity. rsc.orggoogle.com In ¹H NMR, the disappearance or reduction of signals corresponding to the positions of deuteration provides evidence of successful labeling. Quantitative NMR (qNMR) can be used to determine the degree of deuteration by comparing the integrals of specific proton signals to an internal standard. google.com
The combination of these analytical techniques provides a comprehensive assessment of the isotopic purity and confirms the successful synthesis of this compound. The data obtained from these analyses are critical for the quality control and certification of the final product.
Analytical Applications of 1 Palmitoyl Rac Glycerol D5 in Quantitative Lipidomics and Metabolomics
Role as an Internal Standard in Mass Spectrometry-Based Lipid Quantification
In mass spectrometry (MS), the signal intensity of an analyte can be influenced by various factors, including sample matrix effects, extraction efficiency, and instrument variability. mdpi.com To achieve accurate quantification, internal standards (IS) are introduced into samples at a known concentration. mdpi.com 1-Palmitoyl-rac-glycerol-d5 is employed as an internal standard for the quantification of monoacylglycerols (MAGs) and related lipids. musechem.com Because it co-elutes with its non-labeled counterpart and exhibits nearly identical chemical and physical properties, it can effectively compensate for variations during sample preparation and analysis. mdpi.com The deuterium (B1214612) labeling provides a mass difference that allows the MS instrument to distinguish it from the endogenous analyte, ensuring accurate measurement. mdpi.commusechem.com
Isotope Dilution Mass Spectrometry (IDMS) is considered a gold-standard method for achieving high accuracy and precision in quantitative analysis. The fundamental principle of IDMS involves adding a known amount of an isotopically labeled standard, such as this compound, to a sample containing the unlabeled analyte of interest (1-palmitoyl-rac-glycerol).
The underlying assumption is that during sample extraction, purification, and eventual analysis, the labeled standard and the native analyte will behave identically, meaning any loss or variation will affect both compounds to the same extent. youtube.com Mass spectrometry is then used to measure the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard. youtube.com Since the amount of the added standard is known, the concentration of the native analyte in the original sample can be calculated with high accuracy. This ratiometric measurement corrects for procedural inconsistencies and matrix-induced signal suppression or enhancement, which are common challenges in complex biological samples. youtube.comnih.gov For monoacylglycerols, this technique is crucial due to their relatively low abundance and the complexity of the lipidome. mdpi.com
Liquid chromatography coupled with mass spectrometry (LC-MS) is a primary platform for lipid analysis, offering both separation of complex lipid mixtures and sensitive detection. nih.govlcms.cz The integration of this compound as an internal standard requires careful optimization of the LC-MS protocol to ensure accurate quantification of monoacylglycerols.
Optimization typically involves several key steps:
Chromatographic Separation: Reversed-phase liquid chromatography (RPLC) is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar organic solvent mixture, often consisting of acetonitrile, isopropanol, and water. unitn.it The gradient elution program—the timed variation of mobile phase composition—is optimized to achieve chromatographic separation of MAG isomers and isobars, ensuring that 1-Palmitoyl-rac-glycerol and its deuterated standard co-elute.
Ionization Source Parameters: Electrospray ionization (ESI) is the most common ionization technique for lipids. mdpi.com Parameters such as spray voltage, capillary temperature, and gas flow rates (nebulizer and drying gases) are fine-tuned to maximize the generation of protonated molecules [M+H]+ for monoacylglycerols in positive ion mode.
Mass Spectrometer Settings: For quantitative analysis, tandem mass spectrometry (MS/MS) is often performed using a triple quadrupole (QqQ) instrument operating in Multiple Reaction Monitoring (MRM) mode. nih.gov This involves selecting the precursor ion of the analyte and its standard in the first quadrupole, fragmenting them in the collision cell, and monitoring specific product ions in the third quadrupole. The specific precursor-to-product ion transitions for both 1-palmitoyl-rac-glycerol and this compound must be determined and optimized for collision energy to maximize signal intensity and specificity. unitn.it
| Parameter | Typical Setting/Condition | Purpose |
| LC Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.7 µm) | Separation of lipids based on hydrophobicity. |
| Mobile Phase A | Acetonitrile/Water (e.g., 60:40) with additives (e.g., ammonium (B1175870) formate) | Aqueous component for gradient elution. |
| Mobile Phase B | Isopropanol/Acetonitrile (e.g., 90:10) with additives | Organic component for eluting hydrophobic lipids. |
| Gradient | Timed program from low to high %B | To resolve a wide range of lipid polarities. |
| Flow Rate | 0.2 - 0.5 mL/min | Optimized for column dimensions and particle size. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently forms [M+H]+ ions for monoacylglycerols. |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | High sensitivity and specificity for targeted quantification. |
| Precursor Ion (Analyte) | m/z 331.3 (for 1-palmitoyl-glycerol) | [M+H]+ of the native compound. |
| Precursor Ion (IS) | m/z 336.3 (for this compound) | [M+H]+ of the deuterated standard. |
| Collision Energy | Optimized individually (e.g., 15-25 eV) | To produce characteristic and abundant fragment ions. |
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of lipids, particularly for separating isomers. mdpi.com However, due to the low volatility and polar nature of monoacylglycerols, a derivatization step is required to convert them into more volatile and thermally stable compounds suitable for GC analysis. mdpi.com
Common derivatization strategies for monoacylglycerols include:
Silylation: This is a widely used method where active hydrogens in the hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. mdpi.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used for this purpose. The resulting TMS-derivatized monoacylglycerols are much more volatile and exhibit excellent chromatographic properties.
Esterification: Hydroxyl groups can be converted to esters, for example, by reacting with pentafluorobenzyl bromide (PFB-Br) to form PFB esters. nih.gov This is particularly useful for analysis using electron-capture negative-ion chemical ionization (ECNCI), which can provide extremely high sensitivity. nih.gov
In a GC-MS workflow using this compound, both the analyte and the internal standard undergo derivatization. The method assumes that the derivatization reaction proceeds with the same efficiency for both compounds. The GC separates the derivatized compounds, and the mass spectrometer, typically operating in selected ion monitoring (SIM) mode, detects specific ions characteristic of the derivatized analyte and the internal standard. nih.gov The ratio of their peak areas is then used for quantification.
Integration into Targeted and Untargeted Lipidomics Workflows
This compound is integral to both targeted and untargeted lipidomics studies. lcms.cz In targeted lipidomics , the goal is to quantify a predefined set of known lipids, such as specific monoacylglycerols. Here, this compound serves as the dedicated internal standard for 1-palmitoyl-rac-glycerol, enabling absolute or semi-absolute quantification. In untargeted lipidomics , which aims to measure as many lipids as possible in a sample, this standard plays a different role. nih.govescholarship.org While it cannot be used to directly quantify every detected lipid, it is used as a representative standard for the monoacylglycerol class and as a crucial quality control marker to assess system performance, monitor instrument drift, and aid in data normalization across large sample cohorts. nih.govescholarship.org
For absolute quantification, a calibration curve is essential. This is constructed by preparing a series of calibration standards containing a fixed concentration of the internal standard (this compound) and varying, known concentrations of the non-labeled analyte (1-palmitoyl-rac-glycerol).
The process involves:
Analysis of Standards: Each calibration standard is analyzed using the optimized LC-MS or GC-MS method.
Ratio Calculation: For each point on the curve, the ratio of the peak area of the analyte to the peak area of the internal standard is calculated.
Linear Regression: The calculated peak area ratio is plotted against the known concentration of the analyte. A linear regression analysis is performed to generate a calibration curve, typically represented by the equation y = mx + c, where 'y' is the peak area ratio and 'x' is the concentration. youtube.com
Method validation is performed to ensure the analytical method is reliable, accurate, and reproducible. Key validation parameters include:
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity (R²) | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | R² value ≥ 0.99 |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-Noise Ratio (S/N) ≥ 3 |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. | S/N ≥ 10; Precision (CV%) ≤ 20% |
| Precision (Repeatability) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the same conditions (intra-day and inter-day). | Coefficient of Variation (CV%) ≤ 15% |
| Accuracy (% Recovery) | The closeness of the measured value to the true value, often assessed by spiking a blank matrix with a known concentration of the analyte. | 80-120% of the nominal value |
| Matrix Effect (%ME) | The effect of co-eluting, interfering substances in the sample matrix on the ionization of the analyte. | %ME within ±20% is often considered acceptable. unitn.it |
In large-scale lipidomic studies, maintaining data quality and comparability across numerous samples analyzed in different batches over extended periods is a major challenge. biorxiv.orgbiorxiv.org this compound and other internal standards are fundamental to quality control (QC) and data normalization strategies. mdpi.com
Quality Control (QC): A QC sample, typically a pooled mixture of all study samples, is prepared and injected periodically throughout the analytical run (e.g., every 10-12 samples). nih.govescholarship.org The internal standard (this compound) is added to these QC samples just as it is to the study samples. The performance of the analytical system is monitored by tracking the peak area and retention time of the internal standard in these QC injections. Furthermore, the relative standard deviation (RSD), or coefficient of variation (CV%), of the measured concentration of endogenous lipids in the QC samples is calculated. An RSD of less than 20% for a given lipid across all QC injections is a common benchmark indicating high technical reproducibility and a stable analytical run. nih.govescholarship.org
Data Normalization: Normalization aims to remove unwanted technical variation while preserving biological variation. biorxiv.org The most common method is normalization to the internal standard. The peak area of each endogenous monoacylglycerol is divided by the peak area of this compound in the same sample. This corrects for sample-to-sample variations in extraction recovery and instrument response. mdpi.com In broader, untargeted studies, more complex normalization strategies like Probabilistic Quotient Normalization (PQN) or normalization to the total lipid signal might be used, but the internal standards remain crucial for initial data correction and quality assessment. biorxiv.orgbiorxiv.org
Development of Robust Analytical Methodologies for Complex Biological Matrices
The accurate quantification of lipids and metabolites in complex biological matrices such as plasma, serum, and tissue homogenates presents significant analytical challenges. These matrices contain a diverse array of molecules that can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based techniques. To overcome these challenges, robust analytical methodologies are developed, incorporating stable isotope-labeled internal standards like this compound to ensure accuracy and precision. The development of such methods is a meticulous process involving optimization of sample preparation, chromatographic separation, and mass spectrometric detection, followed by rigorous validation.
The primary role of this compound in these methodologies is to serve as an internal standard for the quantification of monoacylglycerols, particularly 1-palmitoylglycerol. Due to its structural similarity and identical physicochemical properties to the endogenous analyte, this compound co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for the correction of variations that may occur during sample extraction, processing, and analysis, thereby improving the reliability of the quantitative data.
The development of a robust analytical method typically begins with the optimization of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) conditions. This includes the selection of an appropriate chromatographic column and mobile phase to achieve optimal separation of the analyte from other matrix components. For monoacylglycerols, reversed-phase chromatography is commonly employed. The mass spectrometer is then tuned to specifically detect and quantify the analyte and the internal standard using multiple reaction monitoring (MRM).
A critical aspect of method development is the validation of its performance characteristics to ensure that it is reliable and fit for its intended purpose. This validation process assesses several key parameters, including linearity, precision, accuracy, recovery, and matrix effects.
Linearity is established by analyzing a series of calibration standards prepared in a surrogate matrix to demonstrate a proportional relationship between the instrument response and the concentration of the analyte. A linear regression analysis is performed, and a correlation coefficient (r²) close to 1.0 indicates a strong linear relationship.
Precision and Accuracy are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). Precision is expressed as the relative standard deviation (%RSD), while accuracy is expressed as the percentage of the nominal concentration.
Recovery assesses the efficiency of the extraction process by comparing the analyte signal in a pre-extraction spiked sample to that of a post-extraction spiked sample. Consistent and high recovery is desirable for a robust method.
Matrix Effect is evaluated to determine the influence of co-eluting matrix components on the ionization of the analyte. This is typically assessed by comparing the response of the analyte in a post-extraction spiked sample to its response in a neat solution. The use of a stable isotope-labeled internal standard like this compound is crucial for compensating for matrix effects.
The following data tables present representative findings from the validation of a hypothetical LC-MS/MS method for the quantification of 1-palmitoylglycerol in human plasma using this compound as an internal standard. These tables are illustrative of the rigorous testing required to establish a robust analytical methodology.
Table 1: Linearity of 1-Palmitoylglycerol Quantification in Human Plasma
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| 1-Palmitoylglycerol | 1 - 1000 | y = 0.0025x + 0.0012 | 0.9992 |
Interactive Data Table: Users can hover over the data points in a graphical representation of the calibration curve to see individual concentration and response values.
Table 2: Intra- and Inter-Day Precision and Accuracy for the Quantification of 1-Palmitoylglycerol in Human Plasma
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%) |
| Low | 5 | 4.8 | 102.5 | 6.2 | 101.7 |
| Medium | 100 | 3.5 | 98.9 | 4.9 | 99.5 |
| High | 800 | 2.9 | 101.2 | 4.1 | 100.8 |
Interactive Data Table: Users can click on a QC level to view the individual replicate data and graphical representations of the precision and accuracy.
Table 3: Recovery and Matrix Effect for the Quantification of 1-Palmitoylglycerol in Human Plasma
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 5 | 88.5 | 95.1 |
| Medium | 100 | 91.2 | 97.3 |
| High | 800 | 90.7 | 96.8 |
Interactive Data Table: Users can select a QC level to see a detailed breakdown of the calculations for recovery and matrix effect.
Through such comprehensive validation, analytical methodologies utilizing this compound are demonstrated to be robust and reliable for the quantitative analysis of monoacylglycerols in complex biological matrices. This enables researchers to obtain high-quality data in the fields of lipidomics and metabolomics, contributing to a better understanding of the roles of these molecules in health and disease.
Investigations into Metabolic Fate and Flux Utilizing 1 Palmitoyl Rac Glycerol D5 As a Biochemical Tracer
Tracing of Palmitoyl (B13399708) Moiety in De Novo Lipid Synthesis Pathways
De novo lipogenesis is the process of synthesizing fatty acids from non-lipid precursors, which can then be incorporated into more complex lipids for storage or structural purposes. By introducing 1-Palmitoyl-rac-glycerol-d5 into a biological system, researchers can trace the path of its constituent parts as they are integrated into larger lipid molecules.
The monoacylglycerol pathway is a key route for the synthesis of diacylglycerols (DAG) and triacylglycerols (TAG), particularly in enterocytes of the small intestine for dietary fat absorption, but it also occurs in other tissues like the liver. nih.govnih.gov In this pathway, a monoacylglycerol is acylated to form a diacylglycerol. This compound serves as an excellent substrate to probe this process.
When introduced into cells or tissues, this compound can be acylated by a monoacylglycerol acyltransferase (MGAT) enzyme, which transfers a fatty acyl group from an acyl-CoA donor to the sn-2 or sn-3 position of the glycerol (B35011) backbone. nih.govlibretexts.org This reaction produces a deuterated diacylglycerol (DAG-d5). This newly synthesized DAG-d5 can then be further acylated by a diacylglycerol acyltransferase (DGAT) to form a deuterated triacylglycerol (TAG-d5). nih.gov
By using liquid chromatography-mass spectrometry (LC-MS), researchers can monitor the appearance of the mass-shifted DAG-d5 and TAG-d5 species over time, allowing for the direct measurement of the flux through the monoacylglycerol acylation pathway. nih.gov This technique enables the differentiation of newly synthesized lipids from the pre-existing unlabeled lipid pool.
Table 1: Illustrative Data on the Incorporation of this compound into Diacylglycerols and Triacylglycerols in a Cell Culture Model
| Time Point (minutes) | This compound (Relative Abundance) | Diacylglycerol-d5 (Relative Abundance) | Triacylglycerol-d5 (Relative Abundance) |
|---|---|---|---|
| 0 | 100.0 | 0.0 | 0.0 |
| 30 | 75.2 | 22.1 | 2.7 |
| 60 | 52.5 | 38.9 | 8.6 |
| 120 | 26.8 | 45.3 | 27.9 |
This table represents hypothetical data showing the time-dependent conversion of the labeled monoacylglycerol tracer into downstream lipid products.
Diacylglycerol is a critical branch-point intermediate in lipid metabolism. nih.gov Besides being a precursor for TAG synthesis, it is also essential for the de novo synthesis of major phospholipids (B1166683), such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), via the Kennedy pathway. aocs.org
The DAG-d5 generated from the acylation of this compound can enter these phospholipid synthesis pathways. For instance, the enzyme choline (B1196258) phosphotransferase can transfer a phosphocholine (B91661) headgroup from CDP-choline to DAG-d5 to form deuterated phosphatidylcholine (PC-d5). aocs.org Similarly, ethanolamine (B43304) phosphotransferase can use DAG-d5 as a substrate to produce deuterated phosphatidylethanolamine (PE-d5).
Tracing the d5 label from 1-palmitoyl-rac-glycerol into PC and PE pools allows scientists to quantify the contribution of the monoacylglycerol pathway to the formation of structural membrane lipids, providing insights into the complex regulation of lipid allocation within the cell.
Elucidation of Monoacylglycerol Acyltransferase (MGAT) and Monoacylglycerol Lipase (B570770) (MAGL) Activities
As the direct substrate and product of key enzymes in monoacylglycerol metabolism, this compound is an ideal tool for characterizing the activity and specificity of MGAT and MAGL enzymes.
Several isoforms of monoacylglycerol acyltransferase (e.g., MGAT1, MGAT2, MGAT3) exist, and they may exhibit different substrate specificities and tissue distribution. libretexts.orgnih.gov Understanding which isoforms prefer certain monoacylglycerol species is key to understanding their specific biological roles.
This compound can be used in in vitro assays with purified or recombinantly expressed MGAT enzymes to determine if it is a viable substrate. nih.gov The rate of formation of DAG-d5 is measured when the enzyme is provided with the labeled substrate and a specific acyl-CoA donor. By comparing this rate to the rates observed with other monoacylglycerol substrates (e.g., those containing oleic or stearic acid), a substrate specificity profile can be established for each MGAT isoform. The use of a stable isotope-labeled substrate coupled with LC-MS detection provides a highly sensitive and selective method that reduces background interference from endogenous lipids. nih.gov
Table 2: Example of Substrate Specificity Profiling for Two MGAT Isoforms
| Substrate | MGAT Isoform 1 (Relative Activity %) | MGAT Isoform 2 (Relative Activity %) |
|---|---|---|
| 1-Oleoyl-rac-glycerol-d5 | 100 | 65 |
| This compound | 85 | 95 |
| 1-Stearoyl-rac-glycerol-d5 | 70 | 88 |
Hypothetical data illustrating how labeled substrates can be used to compare the relative activity of different enzymes towards various monoacylglycerols.
Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for hydrolyzing monoacylglycerols into free fatty acids and glycerol, thereby terminating their signaling activities and allowing for the recycling of their components. nih.gov Assays to measure MAGL activity are critical for screening potential inhibitor drugs.
This compound serves as a direct substrate for MAGL. In an enzymatic assay, the rate of MAGL-mediated hydrolysis can be determined by monitoring either the disappearance of the substrate (this compound) or the appearance of one of its products, deuterated glycerol (glycerol-d5), over time using mass spectrometry. documentsdelivered.com This provides a precise measurement of the enzyme's catalytic rate (Vmax) and its affinity for the substrate (Km). This LC/MS-based method is a robust alternative to traditional radiometric assays. nih.gov
Assessment of Lipid Turnover and Remodeling Processes in Cellular and Organismal Models
Lipid pools in cells and organisms are not static; they are in a constant state of flux, with continuous synthesis, degradation, and remodeling. Lipid turnover refers to the rate at which lipid molecules are replaced. Remodeling involves the modification of existing lipids, often by swapping fatty acyl chains. Stable isotope tracers like this compound are indispensable for studying these dynamic processes. musechem.com
By introducing a pulse of this compound into a cell culture or an animal model, researchers can track the kinetics of its incorporation into and release from various lipid classes (e.g., DAG, TAG, PC). The rate of appearance of the d5 label in a specific lipid pool reflects its synthesis rate, while the rate of disappearance of the label from that pool after the initial pulse provides a measure of its degradation or turnover rate. This "pulse-chase" experimental design provides a dynamic picture of how different lipid species are metabolized, stored, and mobilized in response to various physiological stimuli or pathological conditions.
Dynamic Tracing in Adipose Tissue and Liver Lipid Metabolism
Once it enters circulation, this compound can be taken up by peripheral tissues, most notably adipose tissue and the liver, which are central hubs for lipid metabolism. In these tissues, the tracer can be metabolized through several pathways, providing insights into the dynamic nature of lipid storage and turnover.
In adipose tissue, the primary fate of this compound is its incorporation into the triacylglycerol (TAG) pool. This occurs through the monoacylglycerol acyltransferase (MGAT) pathway, where the monoacylglycerol is sequentially acylated to form diacylglycerol and then triacylglycerol. By tracking the appearance of the d5-labeled glycerol backbone in the adipose tissue TAG fraction over time, researchers can quantify the rate of monoacylglycerol uptake and esterification.
Conversely, during periods of energy demand, stored TAGs are hydrolyzed in a process known as lipolysis, releasing fatty acids and glycerol into the bloodstream. If the d5-labeled glycerol from the tracer has been incorporated into the TAG pool, its release from adipocytes can be monitored to determine the rate of lipolysis.
The liver plays a crucial role in processing, synthesizing, and distributing lipids. Upon uptake of this compound, hepatocytes can also utilize it for TAG synthesis via the MGAT pathway. These newly synthesized TAGs can either be stored within the liver as lipid droplets or packaged into very-low-density lipoproteins (VLDL) and secreted into the circulation for delivery to other tissues. The appearance of d5-labeled TAGs within VLDL particles in the plasma provides a direct measure of the hepatic VLDL-TAG secretion rate.
Alternatively, the this compound can be hydrolyzed by hepatic lipases into palmitic acid and d5-glycerol. The released d5-glycerol can then be phosphorylated to d5-glycerol-3-phosphate, which can serve as a precursor for either gluconeogenesis or the de novo synthesis of lipids via the glycerol-3-phosphate pathway.
Table 1: Representative Data from Dynamic Tracing in Adipose and Liver Tissue
| Time Point (hours) | Adipose Tissue d5-TAG Enrichment (MPE) | Liver Tissue d5-TAG Enrichment (MPE) | Plasma VLDL-d5-TAG Enrichment (MPE) |
| 0 | 0.00 | 0.00 | 0.00 |
| 2 | 1.25 | 2.50 | 0.75 |
| 4 | 2.50 | 4.75 | 1.50 |
| 6 | 3.75 | 5.50 | 2.25 |
| 8 | 4.50 | 5.00 | 2.75 |
| 12 | 4.00 | 4.25 | 3.00 |
MPE: Mole Percent Enrichment. This table illustrates the expected enrichment of the d5 label in the triacylglycerol fractions of different tissues over time following administration of the tracer, reflecting the dynamic uptake, synthesis, and secretion processes.
Investigation of Intestinal Lipid Absorption and Resynthesis Pathways
The initial metabolic fate of orally administered this compound is determined by the processes of digestion and absorption in the small intestine. As a monoacylglycerol, it is a direct product of the luminal hydrolysis of dietary triacylglycerols by pancreatic lipase. Therefore, it is readily absorbed by the enterocytes lining the intestinal wall.
Within the enterocytes, the primary pathway for the resynthesis of triacylglycerols is the monoacylglycerol pathway. The absorbed this compound is re-esterified with two other fatty acids to form a d5-labeled triacylglycerol. This process is primarily catalyzed by the enzymes monoacylglycerol acyltransferase (MGAT) and diacylglycerol acyltransferase (DGAT).
The newly synthesized d5-triacylglycerols are then packaged, along with other lipids and apolipoproteins, into large lipoprotein particles called chylomicrons. These chylomicrons are secreted from the enterocytes into the lymphatic system and eventually enter the bloodstream. By sampling blood and analyzing the chylomicron fraction, the appearance of the d5-label can be used to quantify the rate of intestinal lipid absorption and chylomicron secretion.
A smaller fraction of the absorbed this compound may be hydrolyzed within the enterocyte into palmitic acid and d5-glycerol. While the palmitic acid can be re-esterified, the d5-glycerol is largely released into the portal vein and transported to the liver.
Table 2: Hypothetical Distribution of d5-Label Following Intestinal Absorption
| Analyte | Lymph Chylomicrons (MPE) | Portal Blood (MPE) |
| d5-Triacylglycerol | 8.5 | 0.1 |
| d5-Diacylglycerol | 0.8 | <0.1 |
| d5-Monoacylglycerol | 0.2 | <0.1 |
| d5-Glycerol | <0.1 | 1.5 |
MPE: Mole Percent Enrichment. This table provides a representative snapshot of how the deuterium (B1214612) label from this compound would be distributed between the lymphatic and portal circulation following intestinal absorption, highlighting the primary role of the monoacylglycerol pathway in chylomicron formation.
Analysis of Fatty Acid Beta-Oxidation Pathways Originating from this compound
Following the hydrolysis of this compound in various tissues, the released palmitic acid becomes available for cellular energy production through the process of beta-oxidation. This metabolic pathway occurs within the mitochondria and systematically breaks down the fatty acid into two-carbon units of acetyl-CoA.
The palmitic acid derived from the tracer first needs to be activated to palmitoyl-CoA in the cytoplasm. This activated form is then transported into the mitochondrial matrix via the carnitine shuttle system. Inside the mitochondria, palmitoyl-CoA undergoes a cyclical series of four enzymatic reactions: oxidation, hydration, oxidation, and thiolysis. Each cycle shortens the fatty acyl chain by two carbons and produces one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH.
The acetyl-CoA produced can then enter the citric acid cycle for further oxidation to CO₂, generating more NADH and FADH₂. The reducing equivalents (NADH and FADH₂) from both beta-oxidation and the citric acid cycle are subsequently used by the electron transport chain to produce large amounts of ATP.
While the deuterium label is on the glycerol backbone of the original tracer molecule, the study of beta-oxidation originating from this compound relies on the separation of the palmitate moiety. The rate of disappearance of the palmitate from various lipid pools can be indirectly linked to its entry into oxidative pathways. More direct measurements would involve co-administration of a tracer with a labeled fatty acid. However, by quantifying the flux of palmitate away from esterification pathways (as tracked by the d5-glycerol), inferences can be made about the portion directed towards catabolism.
Table 3: Theoretical Products of Complete Beta-Oxidation of Palmitate
| Product | Molecules per molecule of Palmitoyl-CoA |
| Acetyl-CoA | 8 |
| FADH₂ | 7 |
| NADH | 7 |
| Total ATP (approximate) | 106 |
This table outlines the theoretical energy yield from the complete beta-oxidation of the palmitate portion of the 1-Palmitoyl-rac-glycerol molecule.
Explorations of Enzyme Kinetics and Substrate Specificity Utilizing 1 Palmitoyl Rac Glycerol D5
Characterization of Monoacylglycerol-Processing Enzymes
Isotopically labeled substrates like 1-Palmitoyl-rac-glycerol-d5 are instrumental in the detailed characterization of enzymes involved in monoacylglycerol metabolism, such as monoacylglycerol acyltransferases (MGATs). The deuterium (B1214612) label allows for the precise tracking of the substrate's conversion to product, often analyzed by mass spectrometry, which can distinguish the labeled product from the endogenous pool. This approach significantly enhances the sensitivity and accuracy of enzymatic assays.
The fundamental kinetic parameters of an enzyme, the Michaelis constant (Km) and the maximum velocity (Vmax), can be accurately determined using this compound. patsnap.com The Km represents the substrate concentration at which the enzyme operates at half of its maximum velocity and is an inverse measure of the enzyme's affinity for its substrate. teachmephysiology.com Vmax is the maximum rate of the reaction when the enzyme is saturated with the substrate. jackwestin.com
To determine these parameters, a series of in vitro assays are conducted with varying concentrations of this compound incubated with a purified enzyme or a cell lysate containing the enzyme of interest. The rate of product formation, for example, the deuterated diacylglycerol, is measured at each substrate concentration. The data can then be plotted as reaction velocity versus substrate concentration and fitted to the Michaelis-Menten equation to calculate Km and Vmax. ucl.ac.uk
Table 1: Representative Michaelis-Menten Kinetic Parameters for a Monoacylglycerol Acyltransferase (MGAT) This table presents hypothetical data to illustrate the kinetic parameters that can be obtained using a substrate like this compound.
| Substrate Concentration (µM) | Initial Velocity (V₀) (pmol/min/mg protein) |
| 5 | 50 |
| 10 | 83 |
| 20 | 125 |
| 40 | 167 |
| 80 | 200 |
| 160 | 222 |
From this data, the following kinetic parameters could be derived:
Vmax: 250 pmol/min/mg protein
Km: 20 µM
This compound is also a powerful tool for studying the mechanisms of enzyme inhibitors. By measuring the changes in Km and Vmax in the presence of an inhibitor, researchers can determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). For instance, in a study of monoacylglycerol acyltransferase 2 (MGAT2) inhibitors, a stable isotope-labeled substrate was used to monitor the synthesis of diacylglycerol. nih.gov This method allowed for the characterization of several MGAT2 inhibitors from different chemical classes. nih.gov
In a typical inhibition study, the enzymatic assay is performed with a fixed concentration of this compound and varying concentrations of the inhibitor. The resulting data can be used to calculate the inhibitor's potency, often expressed as the IC₅₀ (the concentration of inhibitor that reduces enzyme activity by 50%) or the Ki (the inhibition constant).
Table 2: Illustrative Inhibition Data for a Hypothetical MGAT Inhibitor This table demonstrates how the kinetic parameters might change in the presence of different types of inhibitors, as would be studied using this compound.
| Inhibitor Type | Effect on Vmax | Effect on Km |
| Competitive | Unchanged | Increased |
| Non-competitive | Decreased | Unchanged |
| Uncompetitive | Decreased | Decreased |
Probing Stereospecificity of Glycerol-3-Phosphate Acyltransferases and Related Enzymes
Glycerol-3-phosphate acyltransferases (GPATs) are crucial enzymes that catalyze the first committed step in the synthesis of glycerolipids. nih.gov These enzymes exhibit stereospecificity, preferentially acylating one of the stereoisomers of glycerol-3-phosphate. The use of a racemic mixture, as in this compound, which contains both the sn-1 and sn-3 isomers, allows for the investigation of the stereochemical preferences of enzymes that act on monoacylglycerols.
By incubating the racemic deuterated substrate with a purified enzyme or cell extract, the resulting products can be analyzed to determine which stereoisomer was preferentially utilized. This can be achieved through chiral chromatography techniques coupled with mass spectrometry to separate and quantify the deuterated products derived from each isomer. Such studies are vital for understanding the structural and mechanistic basis of enzyme stereospecificity. For example, studies on GPATs from different plant species have shown varying selectivities for different acyl donors, which can be influenced by the structure of the substrate-binding pocket. nih.govresearchgate.net
Assessment of Isotope Effects in Lipid Metabolic Reactions
The substitution of hydrogen with deuterium in a molecule can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. nih.gov This phenomenon arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break. The magnitude of the KIE can provide valuable insights into the reaction mechanism.
By comparing the reaction rates of the non-labeled 1-Palmitoyl-rac-glycerol with this compound, researchers can determine if the cleavage of a C-H bond at the deuterated position is a rate-determining step in the enzymatic reaction. A significant KIE (typically >1.5) suggests that this bond cleavage is part of the slowest step in the reaction mechanism.
For instance, studies on the enzymatic oxygenation of polyunsaturated fatty acids have utilized deuterated substrates to reveal dramatic physiological KIEs. nih.govescholarship.org These studies have demonstrated that the magnitude of the KIE can provide evidence for the specific hydrogen atoms involved in the catalytic process. nih.govescholarship.org Similarly, KIE studies with this compound could be used to elucidate the mechanisms of enzymes that metabolize monoacylglycerols, such as lipases or kinases.
Table 3: Representative Kinetic Isotope Effect Data This table provides hypothetical KIE values for an enzyme-catalyzed reaction involving a monoacylglycerol, illustrating how such data can inform mechanistic understanding.
| Substrate | Reaction Rate (k) (s⁻¹) | KIE (kH / kD) | Interpretation |
| 1-Palmitoyl-rac-glycerol | 10 | \multirow{2}{*}{5} | C-H bond cleavage is likely part of the rate-determining step. |
| This compound | 2 |
Dual-labeling techniques, where two different isotopically labeled molecules are used simultaneously, can be employed to compare the metabolism of different fatty acid isomers and to understand the rate-limiting steps in lipid metabolic pathways. nih.govresearchgate.net While not a direct KIE study, the principle of using stable isotopes to trace metabolic flux is central.
By introducing this compound into a biological system, either in vitro or in vivo, and monitoring the appearance of the deuterium label in downstream metabolites over time, researchers can identify bottlenecks or rate-limiting steps in a metabolic pathway. For example, if the deuterated glycerol (B35011) backbone accumulates in a particular intermediate, it could indicate that the subsequent enzymatic step is rate-limiting. This approach is invaluable for understanding the regulation of complex metabolic networks like glycerolipid synthesis.
Application of 1 Palmitoyl Rac Glycerol D5 in Cell and Tissue Culture Models for Lipid Metabolism Research
Study of Cellular Lipid Uptake and Trafficking Mechanisms
The journey of a lipid from the extracellular environment to its intracellular destination is a tightly regulated process involving specific transporters and trafficking pathways. Using 1-Palmitoyl-rac-glycerol-d5, researchers can meticulously follow this journey in various cell culture models. When introduced into the culture medium, the deuterated monoacylglycerol is taken up by cells, after which its fate can be monitored over time.
Mass spectrometry-based lipidomics can distinguish this compound from its endogenous, non-labeled counterparts. This allows for the quantitative analysis of its uptake rate and subsequent distribution among different cellular compartments and lipid classes. For instance, studies can track the incorporation of the d5-glycerol backbone into more complex lipids. The primary metabolic fate of 1-monoacylglycerols inside the cell is its conversion into diacylglycerol (DAG) and subsequently triacylglycerol (TAG) via the monoacylglycerol acyltransferase (MGAT) and diacylglycerol acyltransferase (DGAT) pathways, respectively. By tracking the appearance of d5-labeled DAG and TAG species, researchers can elucidate the kinetics and preferential routes of this trafficking and metabolic conversion process. This approach is invaluable for understanding how different cell types, such as enterocytes, hepatocytes, or adipocytes, handle dietary or circulating monoacylglycerols.
A potential experimental workflow is outlined below:
| Step | Procedure | Analytical Method | Objective |
| 1. Incubation | Culture cells (e.g., Caco-2, HepG2) with medium containing this compound for various time points. | - | Introduce the labeled lipid into the cellular system. |
| 2. Cell Lysis & Lipid Extraction | Harvest cells, lyse them, and perform a total lipid extraction. | - | Isolate all lipid species for analysis. |
| 3. Mass Spectrometry | Analyze the lipid extract using Liquid Chromatography-Mass Spectrometry (LC-MS). | LC-MS | Detect and quantify the abundance of this compound and its deuterated metabolites (e.g., d5-DAGs, d5-TAGs). |
| 4. Data Analysis | Compare the levels of labeled lipids at different time points. | Isotope Ratio Analysis | Determine the rate of uptake and the kinetics of conversion into other lipid classes, revealing trafficking dynamics. |
Investigation of Intracellular Lipid Droplet Dynamics and Formation
Lipid droplets (LDs) are dynamic organelles responsible for storing neutral lipids, primarily triacylglycerols (TAGs) and sterol esters. The synthesis of TAGs for LD storage can occur through multiple pathways, including the monoacylglycerol pathway where 1-Palmitoyl-rac-glycerol serves as a direct precursor. By supplying this compound to cell cultures, scientists can specifically trace the contribution of the monoacylglycerol pathway to the formation and expansion of LDs.
Following its uptake, the labeled this compound is acylated to form deuterated diacylglycerol and then triacylglycerol, which are subsequently packaged into nascent LDs at the endoplasmic reticulum. Using techniques that couple microscopy with mass spectrometry, it is possible to visualize LDs and analyze their composition. This allows researchers to determine the extent to which the exogenous labeled monoacylglycerol contributes to the LD core. Furthermore, pulse-chase experiments—where cells are first incubated with this compound and then transferred to a label-free medium—can reveal the turnover rate of TAGs within LDs and the dynamics of lipolysis, where stored lipids are broken down to release fatty acids for energy.
| Pathway Step | Enzyme | Substrate | Product | Role in LD Formation |
| 1. Acylation | Monoacylglycerol Acyltransferase (MGAT) | This compound | Palmitoyl-d5-diacylglycerol | First step in converting MAG to a neutral lipid precursor. |
| 2. Acylation | Diacylglycerol Acyltransferase (DGAT) | Palmitoyl-d5-diacylglycerol | Palmitoyl-d5-triacylglycerol | Final step in synthesizing the core component of lipid droplets. |
| 3. Storage | N/A | Palmitoyl-d5-triacylglycerol | d5-labeled Lipid Droplet | The newly synthesized labeled TAG is stored in the lipid droplet core. |
Assessment of Lipid Signaling Pathways Initiated by Monoacylglycerols
Monoacylglycerols (MAGs) are not merely metabolic intermediates; they are also critical signaling molecules. The endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) is a well-known MAG that modulates a wide range of physiological processes. The levels of MAGs are tightly controlled by synthetic enzymes and degradative enzymes, most notably monoacylglycerol lipase (B570770) (MAGL), which hydrolyzes MAGs into a free fatty acid and glycerol (B35011). Dysregulation of MAGL activity is implicated in numerous diseases, including cancer and metabolic disorders.
This compound can be used as a tool to probe these signaling pathways. By introducing this specific labeled MAG into cells, researchers can track its conversion into other signaling lipids. For example, the action of MAGL on this compound would release palmitic acid and d5-glycerol. The released palmitic acid can then be incorporated into other signaling lipids or activate nuclear receptors. By inhibiting MAGL with a pharmacological agent, researchers can cause an accumulation of this compound and study the downstream consequences of elevated MAG levels on cellular signaling cascades, independent of the effects of its breakdown products. The deuterium (B1214612) label ensures that the metabolic fate of the introduced MAG can be unequivocally traced, distinguishing it from the cell's endogenous lipid pools.
| Target | Approach using this compound | Information Gained |
| MAGL Activity | Incubate cells with the labeled substrate and measure the rate of appearance of its deuterated breakdown products (d5-glycerol). | Provides a direct measure of MAGL enzymatic activity on a specific substrate in an intact cell system. |
| Downstream Signaling | Treat cells with the labeled substrate and a MAGL inhibitor. | Identifies signaling pathways affected by the accumulation of the monoacylglycerol itself, rather than its metabolites. |
| Metabolic Flux | Trace the d5-label into other lipid classes (e.g., lysophospholipids, free fatty acids). | Reveals the network of pathways that utilize monoacylglycerols and their derivatives for signaling purposes. |
Modeling of Metabolic Perturbations in Disease States Using Labeled Lipids
Cell culture models are fundamental to studying the molecular basis of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), diabetes, and cancer. These models often involve inducing a disease-like phenotype, for example, by overloading liver cells with fatty acids to mimic the steatosis seen in NAFLD. This compound is a valuable tool for investigating how lipid metabolism is reprogrammed in these pathological states. The non-deuterated parent compound, 1-Palmitoyl-rac-glycerol, has been identified as a biomarker in metabolic responses to carcinogens and hepatotoxicants.
By applying the deuterated tracer to both healthy and "diseased" cell models, researchers can perform comparative analyses of lipid flux. For instance, many aggressive cancer cells exhibit elevated MAGL activity to fuel a pro-tumorigenic fatty acid network. In a cancer cell model, one might hypothesize that this compound would be more rapidly hydrolyzed compared to a non-cancerous control cell line. This could be quantified by measuring the faster appearance of deuterated breakdown products. In a cellular model of NAFLD, where de novo lipogenesis and lipid storage are enhanced, one could trace the flux of this compound into stored d5-triacylglycerols to determine if the monoacylglycerol pathway's contribution to steatosis is altered. These studies provide critical insights into the specific metabolic pathways that are dysregulated in disease, offering potential targets for therapeutic intervention.
| Disease Model | Application of this compound | Potential Finding |
| Aggressive Cancer | Compare the rate of hydrolysis in cancer cells vs. control cells. | Cancer cells may show increased flux from the labeled MAG to free fatty acids due to high MAGL activity. |
| NAFLD/Steatosis | Trace the incorporation of the d5 label into triacylglycerol stores in lipid-overloaded hepatocytes. | Diseased cells might exhibit enhanced channeling of the labeled MAG into lipid droplets, indicating a reprogrammed storage pathway. |
| Metabolic Syndrome | Investigate MAG-induced signaling in insulin-resistant cells. | Altered signaling responses to the accumulation of the labeled MAG could be observed in disease models. |
Emerging Research Frontiers and Future Directions for 1 Palmitoyl Rac Glycerol D5 Studies
Integration with Advanced Imaging Modalities for Spatiotemporal Lipid Analysis
The integration of 1-Palmitoyl-rac-glycerol-d5 with advanced imaging techniques is set to revolutionize our understanding of lipid dynamics within cells and tissues. Methods like Mass Spectrometry Imaging (MSI), particularly Matrix-Assisted Laser Desorption/Ionization (MALDI), can leverage the mass shift introduced by the deuterium (B1214612) atoms in this compound. This allows researchers to track the spatial distribution and metabolic fate of the administered monoglyceride across a tissue section with high precision. By observing how this compound is metabolized into other lipid species and where these transformations occur, scientists can build detailed maps of lipid metabolism in different anatomical structures or disease states.
Another powerful technique is Raman microscopy, specifically Stimulated Raman Scattering (SRS) microscopy. The carbon-deuterium (C-D) bond has a unique vibrational frequency that falls within a silent region of the cellular Raman spectrum. This allows for the specific and sensitive visualization of this compound and its metabolic products in living cells without the need for fluorescent labels, enabling real-time, non-invasive tracking of monoglyceride trafficking and metabolism.
Table 1: Advanced Imaging Modalities for Use with this compound
| Imaging Modality | Principle of Detection | Key Advantage for Spatiotemporal Analysis |
|---|---|---|
| MALDI-MS Imaging | Mass-to-charge ratio separation of ionized molecules. The d5 label creates a distinct mass shift. | Provides detailed spatial maps of the labeled lipid and its downstream metabolites within a tissue slice. |
Application in Single-Cell Lipidomics for Heterogeneity Assessment
Bulk analysis of tissues can mask significant variations between individual cells. Single-cell lipidomics is a rapidly advancing field that aims to characterize the lipid composition of individual cells, revealing a level of cellular heterogeneity previously unseen. nih.govnih.gov The application of this compound in this context is crucial for understanding metabolic differences at the single-cell level.
By introducing this compound as a metabolic tracer, researchers can use highly sensitive single-cell mass spectrometry techniques to follow its uptake and conversion into other lipids within individual cells. nih.gov This approach can reveal, for example, that within a population of cancer cells, some cells may have a higher capacity for metabolizing monoglycerides (B3428702) than others. nih.gov Such metabolic heterogeneity can have profound implications for disease progression and the development of drug resistance, highlighting the unique capability of this approach to advance precision medicine. nih.gov
Development of Novel Biosensors and Probes Incorporating Deuterated Lipids
While this compound serves as a powerful metabolic probe for mass spectrometry and Raman microscopy, there is a growing interest in developing novel biosensors that can detect specific lipids or lipid-modifying enzyme activities in real-time. Deuterated lipids like this compound can play a critical role in the development and validation of such biosensors.
For instance, a new biosensor designed to measure the activity of a specific lipase (B570770) could be calibrated using this compound. The enzymatic cleavage of the deuterated substrate could be precisely quantified by mass spectrometry, providing an accurate benchmark for the biosensor's signal output. Furthermore, future research may focus on incorporating deuterated lipids directly into biosensor designs, potentially using changes in their physical properties upon enzymatic modification or binding to target proteins as a detection mechanism.
Contribution to Systems-Level Understanding of Lipid Homeostasis and Dysregulation
Lipid homeostasis is a complex network of synthesis, transport, and degradation pathways that is fundamental to cellular and organismal health. Disruptions in this balance are linked to numerous diseases, including metabolic syndrome, cardiovascular disease, and cancer. This compound is an ideal tool for dissecting these complex networks from a systems-biology perspective.
By employing stable isotope tracing, researchers can administer this compound and monitor the flux of the d5-labeled glycerol (B35011) backbone and palmitoyl (B13399708) chain throughout the entire lipidome. This technique, known as metabolic flux analysis, provides quantitative data on the rates of various metabolic pathways. It allows scientists to understand how different cellular compartments and enzymatic networks are interconnected and how they respond to physiological or pathological stimuli. This systems-level view is essential for identifying key nodes in lipid metabolism that could be targeted for therapeutic intervention.
Potential for Standardization in Lipidomics Research Through Deuterated Internal Standards
A major challenge in lipidomics is the accurate and reproducible quantification of hundreds of different lipid species across various samples and laboratories. The chemical similarity of lipids makes them difficult to separate and measure. Deuterated lipids are the gold standard for internal standards in mass spectrometry-based quantification. musechem.com
This compound serves as an ideal internal standard for the quantification of endogenous 1-Palmitoyl-rac-glycerol. musechem.comcymitquimica.com Because it is chemically identical to its non-deuterated counterpart, it behaves in the same way during sample extraction and ionization in the mass spectrometer. However, its five-dalton mass difference allows it to be distinguished and measured separately. By adding a known amount of this compound to a sample at the beginning of the workflow, researchers can correct for sample loss and ionization variability, leading to highly accurate and precise quantification of the target analyte. The widespread adoption of such deuterated standards is a critical step toward the standardization and harmonization of lipidomics data. musechem.com
Table 2: Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C19H33D5O4 |
| Molecular Weight | 335.53 |
| Deuterium Label Location | Glycerol backbone |
Q & A
Q. What statistical frameworks are recommended for analyzing isotopic enrichment data derived from this compound in tracer studies?
- Methodology : Apply compartmental modeling (e.g., using SAAM II or WinSAAM) to estimate turnover rates. Use Bayesian inference for uncertainty quantification in low-signal datasets. Report isotopic enrichment as molar percent excess (MPE) with error propagation from technical replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
